4-Ethoxybenzaldehyde oxime
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Overview
Description
4-Ethoxybenzaldehyde oxime is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde oxime, where the benzene ring is substituted with an ethoxy group at the para position
Mechanism of Action
Target of Action
Oximes are known to target enzymes like acetylcholinesterase (AChE), especially in the context of organophosphate poisoning . .
Mode of Action
Oximes generally work by reactivating enzymes that have been inhibited by organophosphates . They do this by binding to the organophosphate compound that is inhibiting the enzyme, thereby allowing the enzyme to function normally again
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of oximes can vary widely depending on their specific chemical structure
Result of Action
The result of an oxime’s action is typically the reactivation of an enzyme, leading to the resumption of normal cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxybenzaldehyde oxime can be synthesized through the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature. The general reaction is as follows:
4-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride→4-Ethoxybenzaldehyde Oxime+Hydrochloric Acid
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. Industrial processes may optimize reaction conditions to improve yield and purity, such as using continuous flow reactors or employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxybenzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used under basic conditions.
Major Products:
Oxidation: 4-Ethoxybenzonitrile
Reduction: 4-Ethoxybenzylamine
Substitution: Various substituted oximes or hydrazones
Scientific Research Applications
4-Ethoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Benzaldehyde Oxime: The parent compound without the ethoxy substitution.
4-Methoxybenzaldehyde Oxime: Similar structure with a methoxy group instead of an ethoxy group.
4-Hydroxybenzaldehyde Oxime: Similar structure with a hydroxy group instead of an ethoxy group.
Uniqueness: 4-Ethoxybenzaldehyde oxime is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVABYZHRUUEC-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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